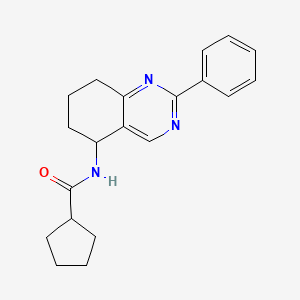![molecular formula C20H23N3O2S B6135693 N-[4-(methylthio)benzyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6135693.png)
N-[4-(methylthio)benzyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(methylthio)benzyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and is classified as a kinase inhibitor. Kinase inhibitors are a class of drugs that are used to target specific enzymes involved in cell signaling pathways. TAK-659 has been shown to have a potent inhibitory effect on several key kinases, making it a promising candidate for research applications.
作用機序
TAK-659 works by inhibiting several key kinases involved in cell signaling pathways. These kinases play a critical role in cell growth, proliferation, and survival, and their dysregulation is often associated with cancer and other diseases. By inhibiting these kinases, TAK-659 can disrupt the signaling pathways that drive disease progression, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been studied extensively in vitro and in vivo. In vitro studies have shown that TAK-659 can inhibit the growth and proliferation of cancer cells, as well as modulate immune cell function. In vivo studies have shown that TAK-659 can reduce tumor growth and improve survival in animal models of cancer.
実験室実験の利点と制限
TAK-659 has several advantages as a research tool, including its potent inhibitory effect on several key kinases, its availability as a commercially available compound, and its well-characterized mechanism of action. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its safety and efficacy.
将来の方向性
There are several potential future directions for research on TAK-659. One area of interest is in the development of new cancer therapies that target specific kinases involved in cancer cell growth and proliferation. TAK-659 may also have potential applications in the treatment of autoimmune diseases, where it could be used to modulate immune cell function. Further studies are needed to fully understand the potential benefits and limitations of TAK-659 as a research tool and potential therapeutic agent.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-(methylthio)benzylamine with 2-pyridinecarboxaldehyde to form an intermediate product. This intermediate is then reacted with piperidine-3-carboxylic acid to yield the final product, TAK-659. The synthesis of TAK-659 has been described in detail in several scientific publications, and the compound is commercially available for research purposes.
科学的研究の応用
TAK-659 has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where it has been shown to have a potent inhibitory effect on several key kinases involved in cancer cell growth and proliferation. TAK-659 has also been studied for its potential applications in the treatment of autoimmune diseases, where it has been shown to have a beneficial effect on immune cell function.
特性
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-26-18-8-5-15(6-9-18)12-22-20(25)16-7-10-19(24)23(13-16)14-17-4-2-3-11-21-17/h2-6,8-9,11,16H,7,10,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGXTMAPBRLPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2CCC(=O)N(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylthio)benzyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-1-naphthyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6135631.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide](/img/structure/B6135640.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B6135641.png)
![N-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6135647.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6135653.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B6135655.png)

![4-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B6135675.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6135683.png)
![5-[4-(diethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6135684.png)
![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6135689.png)
![6-amino-2-{[2-(2-biphenylyloxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6135698.png)
![2-(4-oxo-3(4H)-quinazolinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6135703.png)
![1-[benzyl(methyl)amino]-3-[5-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6135706.png)